4-Chloro-1,2-bis(chloromethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,2-bis(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXAWQQSJQEERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 1,2 Bis Chloromethyl Benzene
Established Synthetic Routes for Chloromethylated Aromatics
Chloromethyl groups are versatile functional groups in organic synthesis, and their introduction to aromatic rings is a well-established process. thieme-connect.de These groups can be readily converted into other functionalities such as hydroxymethyl, cyanomethyl, or formyl groups, making chloromethylated arenes valuable intermediates. thieme-connect.de
The Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgchempanda.com Discovered by Gustave Louis Blanc in 1923, this reaction typically involves reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orglibretexts.org It is comparable to a Friedel-Crafts Alkylation and is a cornerstone for the preparation of chloromethylated arenes. organic-chemistry.org
The mechanism of the Blanc reaction is a typical electrophilic aromatic substitution. dur.ac.uk The reaction is conducted under acidic conditions, where the formaldehyde carbonyl is protonated, which significantly increases the electrophilicity of the carbon atom. wikipedia.orglibretexts.orgwikiwand.com The aromatic ring's pi-electrons then attack this highly electrophilic carbon. libretexts.orgwikiwand.com
This electrophilic attack is followed by the rearomatization of the ring, leading to the formation of a benzyl (B1604629) alcohol intermediate. wikipedia.orglibretexts.org Under the acidic reaction conditions, this alcohol is rapidly converted to the final chloromethylated product. wikipedia.orglibretexts.orgwikiwand.com
While the protonated formaldehyde is the primary electrophile, other reactive species have been proposed. In the presence of a catalyst like zinc chloride, alternative electrophiles such as the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺) may form. wikipedia.orgwikiwand.com The formation of these highly reactive species could explain why some deactivated aromatic substrates, which are typically inert in Friedel-Crafts reactions, show some reactivity under chloromethylation conditions. wikipedia.org
A variety of catalysts are employed to facilitate the chloromethylation of aromatic rings. The choice of catalyst depends on the reactivity of the aromatic substrate. dur.ac.uk Lewis acids are excellent catalysts for this reaction. researchgate.net
Lewis Acids: Zinc chloride (ZnCl₂) is the most frequently used catalyst for the Blanc reaction. thieme-connect.deorganic-chemistry.orgdur.ac.uk Other common Lewis acid catalysts include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and tin(II) chloride. thieme-connect.dedur.ac.uksciencemadness.org However, catalysts like aluminum chloride can sometimes promote the formation of diarylmethane byproducts. sciencemadness.orggoogle.com
Protic Acids: In some cases, particularly with activated aromatic rings, a catalyst may not be necessary, and a protic acid alone is sufficient. thieme-connect.dedur.ac.uk Strong acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and acetic acid have been used to catalyze the reaction. thieme-connect.dedur.ac.ukgoogle.com
Ionic Liquids: More recently, ionic liquids have been explored as effective and reusable catalysts for chloromethylation. For instance, the use of an ionic liquid in the chloromethylation of toluene (B28343) resulted in high conversion and selectivity, with the ionic liquid being easily separated and reused. google.com
| Catalyst Type | Examples | Application Notes |
| Lewis Acids | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄) | Most common catalysts; ZnCl₂ is widely used. thieme-connect.deorganic-chemistry.orgdur.ac.uk AlCl₃ can increase byproduct formation. sciencemadness.orggoogle.com |
| Protic Acids | Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄), Acetic Acid | Can be sufficient for activated aromatic rings. thieme-connect.dedur.ac.uk Often used for deactivated substrates. dur.ac.uk |
| Ionic Liquids | 1-butyl-3-methylimidazolium-based salts | Offer advantages in catalyst separation and reuse; have shown high efficiency. google.com |
The efficiency and outcome of the Blanc chloromethylation are heavily influenced by the nature of the substituents on the aromatic ring.
Substituent Effects: Electron-donating groups, such as alkyl and alkoxy groups, activate the aromatic ring and facilitate the reaction. jk-sci.com Conversely, electron-withdrawing groups like nitro, carboxyl, or halogen groups deactivate the ring and tend to reduce the reaction yield. wikipedia.orgjk-sci.com For the synthesis of 4-Chloro-1,2-bis(chloromethyl)benzene, the starting material would be 1-chloro-2-methylbenzene (o-chlorotoluene) or a related compound, which contains a deactivating chloro group and an activating methyl group.
Side Reactions and Yield: A common issue that affects the yield is the formation of diarylmethane byproducts. thieme-connect.dewikiwand.com This occurs when the initially formed chloromethylated product undergoes a second Friedel-Crafts alkylation with another molecule of the starting aromatic compound. Highly reactive compounds are particularly prone to this side reaction. thieme-connect.de High reactant concentrations can also lead to this secondary addition. jk-sci.com Another factor impacting yield is the potential for polychloromethylation, especially when multiple activating groups are present on the ring. unive.it
Optimizing Selectivity: The regioselectivity (the position of the incoming chloromethyl group) is directed by the existing substituents. For instance, in the chloromethylation of toluene, the substitution occurs primarily at the 4-position (para) and 2-position (ortho). thieme-connect.degoogle.com Phase transfer catalysts have been shown to improve both yield and selectivity, increasing the para/ortho product ratio in the chloromethylation of alkylbenzenes. unive.it
An alternative to electrophilic substitution on the aromatic ring is the direct halogenation of alkyl side chains already present on the ring. This method proceeds via a free-radical mechanism.
Photochlorination is an industrially significant process that converts a C-H bond into a C-Cl bond through a reaction initiated by light. wikipedia.org The process is a free-radical chain reaction initiated by the homolytic cleavage of molecular chlorine (Cl₂) into chlorine radicals (Cl•) upon irradiation with UV light. wikipedia.org
For the synthesis of this compound, the logical starting material for this method would be 4-chloro-1,2-dimethylbenzene (4-chloro-o-xylene). The reaction would proceed as follows:
Initiation: UV light cleaves a chlorine molecule into two chlorine radicals.
Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups on 4-chloro-o-xylene, forming hydrogen chloride (HCl) and a benzylic radical. This radical then reacts with another molecule of Cl₂ to form the chloromethylated product and a new chlorine radical, which continues the chain.
Termination: The reaction stops when radicals combine with each other.
This process is selective for the alkyl side chains over the aromatic ring, as the benzylic C-H bonds are weaker and more susceptible to radical abstraction. The photochlorination of toluene to produce benzyl chloride, benzal chloride, and benzotrichloride (B165768) is a well-established example of this selectivity. wikipedia.org Similarly, p-xylene (B151628) can be converted to 1,4-bis(chloromethyl)benzene (B146612) via photochlorination, demonstrating the viability of this method for bis-chloromethylation. google.com By controlling the reaction conditions, such as the stoichiometry of chlorine, one can influence the degree of chlorination of the methyl groups. google.com
Direct Halogenation Approaches
Stepwise Chlorination Processes for Controlled Substitution
The controlled, stepwise chlorination of the methyl groups of 4-chloro-1,2-dimethylbenzene (also known as 4-chloro-o-xylene) is a primary route to obtain this compound. This process typically involves free-radical substitution, where the benzylic hydrogens of the methyl groups are sequentially replaced by chlorine atoms. The key challenge lies in controlling the reaction to favor the formation of the bis(chloromethyl) derivative while minimizing the formation of the mono-chlorinated intermediate and over-chlorinated products like 4-chloro-1-(chloromethyl)-2-(dichloromethyl)benzene or 4-chloro-1,2-bis(dichloromethyl)benzene.
The reaction is generally initiated by ultraviolet (UV) light or chemical radical initiators. The process begins with the chlorination of one methyl group, followed by the chlorination of the second. Controlling reaction parameters such as temperature, the molar ratio of chlorine to the substrate, and reaction time is crucial for achieving high selectivity. For instance, vapor-phase chlorination at elevated temperatures (140°C to 250°C), optionally in the presence of UV light, is a method used for the side-chain chlorination of xylenes (B1142099) to produce intermediates like bis(trichloromethyl)benzene. google.com By carefully controlling the stoichiometry of the chlorinating agent, the reaction can theoretically be stopped at the bis(chloromethyl) stage.
The stepwise nature of the reaction can be summarized as follows:
Initiation: Generation of chlorine radicals (Cl•) from chlorine gas (Cl₂) using UV light or heat.
Propagation (Step 1 - Monochlorination): A chlorine radical abstracts a hydrogen atom from a methyl group of 4-chloro-1,2-dimethylbenzene to form a benzylic radical. This radical then reacts with a molecule of Cl₂ to yield 4-chloro-1-(chloromethyl)-2-methylbenzene (B177171) and a new chlorine radical.
Propagation (Step 2 - Dichlorination): The process is repeated on the remaining methyl group of 4-chloro-1-(chloromethyl)-2-methylbenzene to form the desired this compound.
To optimize the yield of the target compound, reaction conditions must be finely tuned. Lower temperatures and precise control over the amount of chlorine introduced can help prevent further chlorination of the chloromethyl groups.
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 4-Chloro-1,2-dimethylbenzene | The precursor for the target compound. |
| Chlorinating Agent | Chlorine (Cl₂) gas | Source of chlorine radicals for substitution. |
| Initiator | UV Light / Heat | Initiates the free-radical chain reaction. |
| Temperature | Controlled, often elevated (e.g., 100-150°C) | Influences reaction rate and selectivity; higher temperatures can lead to over-chlorination. |
| Molar Ratio (Substrate:Cl₂) | Stoichiometrically controlled (approx. 1:2) | Critical for maximizing the yield of the bis-chlorinated product and minimizing byproducts. |
| Reaction Monitoring | Gas Chromatography (GC) | Tracks the consumption of starting material and the formation of mono-, di-, and poly-chlorinated products. |
Novel and Emerging Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for producing compounds like this compound. These strategies often incorporate green chemistry principles and utilize advanced catalytic systems.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. sigmaaldrich.com The application of these principles to the synthesis of chloromethylated aromatics addresses the environmental and safety concerns associated with traditional methods, which often use hazardous solvents and corrosive reagents. mun.canih.gov
Key green approaches applicable to the synthesis include:
Use of Safer Solvents and Reaction Media: Traditional chloromethylation often uses chlorinated solvents. A greener alternative is the use of aqueous media, which reduces environmental impact. Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net
Catalytic Methods: Replacing stoichiometric Lewis acid catalysts, which are often corrosive and difficult to handle, with more benign and recyclable catalysts is a core principle. For example, dicationic acidic ionic liquids have been used as recyclable catalysts for chloromethylation reactions in aqueous media. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and other auxiliary substances. sigmaaldrich.comnih.gov
Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one such technique that can enhance reaction rates and reduce energy usage. nih.gov
A novel chlorination system using HCl-H₂O₂-CH₃COOH has been applied for the selective chlorination of o-xylene, demonstrating high selectivity and yield under milder conditions compared to traditional Lewis acid systems. researchgate.net This approach highlights the potential for developing more environmentally friendly chlorination processes.
| Green Chemistry Principle | Application in Chloromethylation | Example/Benefit |
|---|---|---|
| Waste Prevention | Use of catalytic systems over stoichiometric reagents. | Reduces inorganic salt waste from neutralized Lewis acids. |
| Safer Solvents | Performing reactions in aqueous media. | Eliminates the need for volatile and often toxic organic solvents. researchgate.net |
| Design for Energy Efficiency | Microwave-assisted or visible-light-driven reactions. | Reduces reaction times and energy consumption compared to conventional heating. nih.govunica.it |
| Use of Renewable Feedstocks | Exploring bio-based starting materials (long-term goal). | Reduces reliance on petrochemicals. |
| Reduce Derivatives | One-pot synthesis strategies. | Avoids intermediate isolation steps, saving reagents and reducing waste. nih.gov |
Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound. This involves selectively chlorinating the two methyl groups (chemoselectivity) at the 1 and 2 positions without affecting the chlorine atom at the 4-position or the aromatic ring itself (regioselectivity).
Advanced catalysis offers powerful tools to control these aspects of the reaction:
Phase-Transfer Catalysis (PTC): PTC is effective for reactions involving reactants in different phases, such as an aqueous phase and an organic substrate. In chloromethylation, catalysts like quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (PEGs) can facilitate the transfer of reagents across the phase boundary, enabling the reaction to proceed under milder conditions and often with improved yields. researchgate.netiosrjournals.org A catalytic system of zinc chloride, acetic acid, sulfuric acid, and PEG-800 in an aqueous medium has been shown to be effective for the chloromethylation of aromatic hydrocarbons. researchgate.net
Ionic Liquids (ILs): Ionic liquids can act as both solvents and catalysts. Their unique properties, such as low vapor pressure and thermal stability, make them attractive green alternatives. Recyclable, temperature-dependent phase-separation systems composed of dicationic ionic liquids have been used to catalyze chloromethylation, allowing for easy separation and reuse of the catalyst. researchgate.netresearchgate.net
Zeolites and Molecular Sieves: The shape-selective properties of zeolites can be exploited to control the regioselectivity of chlorination. The defined pore structure of these materials can influence which isomers are formed by sterically hindering the formation of others. researchgate.net While often used for ring chlorination, the principle of shape-selectivity could potentially be adapted for side-chain reactions.
Metal-Triflate Catalysis: Lanthanide and Group 4 metal triflates (e.g., Sc(OTf)₃) are highly active, water-tolerant Lewis acid catalysts. They can effectively catalyze chloromethylation reactions in biphasic systems, and because they remain in the aqueous phase, they are easily separated and recycled. researchgate.net
These advanced catalytic methods provide pathways to synthesize this compound with greater control, higher efficiency, and a reduced environmental footprint compared to traditional synthetic routes.
Reactivity and Mechanistic Studies of 4 Chloro 1,2 Bis Chloromethyl Benzene
Nucleophilic Substitution Reactions of Chloromethyl Groups
The chloromethyl groups of 4-Chloro-1,2-bis(chloromethyl)benzene are susceptible to displacement by a wide range of nucleophiles, making the compound a versatile building block in organic synthesis.
Kinetics and Mechanisms of Chloride Displacement (e.g., SN1, SN2 Pathways)
Nucleophilic substitution at a benzylic position can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and benzylic halides are capable of reacting via either pathway depending on the conditions. quora.comucalgary.ca
The SN1 pathway involves a two-step mechanism where the rate-determining step is the dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. quora.com The positive charge on the benzylic carbon is delocalized into the aromatic pi-system, which significantly stabilizes the intermediate. This pathway is favored by polar protic solvents, weak nucleophiles, and structural factors that further stabilize the carbocation. libretexts.orglibretexts.org
The SN2 pathway is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org This mechanism is favored for primary halides due to minimal steric hindrance. ucalgary.ca Since the chloromethyl groups in this compound are primary, the SN2 mechanism is sterically accessible. ucalgary.ca This pathway is promoted by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org
For this compound, a competition between these two pathways is expected. The primary nature of the substrate favors SN2, while the benzylic position favors SN1 due to carbocation stabilization. reddit.com The specific reaction conditions—such as the concentration and identity of the nucleophile, the solvent system, and the temperature—will ultimately determine the dominant mechanism. reddit.com
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Influence of Benzene (B151609) Ring | Stabilizes carbocation intermediate via resonance | Stabilizes transition state via pi-orbital overlap |
Reaction with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols, Imidazoles)
The high reactivity of the benzylic chloromethyl groups allows for straightforward substitution by various heteroatom nucleophiles. These reactions are fundamental in using this compound as a linker or precursor in the synthesis of more complex molecules.
Amines : Primary and secondary amines react readily to form the corresponding secondary and tertiary benzylic amines, respectively. These reactions are crucial for synthesizing ligands, building blocks for pharmaceuticals, and monomers for polyamides.
Alcohols : In the presence of a base, alcohols are converted to alkoxides, which are potent nucleophiles that can displace the chloride ions to form ethers. msu.edusiue.edu This is an adaptation of the Williamson ether synthesis.
Thiols : Thiols are more acidic and generally more nucleophilic than their alcohol counterparts. masterorganicchemistry.com They can react, often as thiolate anions, with the chloromethyl groups to form thioethers (sulfides). masterorganicchemistry.com This reaction is efficient and widely used in the synthesis of sulfur-containing compounds.
Imidazoles : The nitrogen atoms in imidazole and its derivatives are effective nucleophiles that can displace the benzylic chlorides to form imidazolium salts or N-substituted imidazole derivatives, which are important in the formation of ionic liquids and biologically active molecules.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine | Bis(aminomethyl)benzene derivative |
| Alcohol | Sodium Ethoxide (from Ethanol) | Bis(alkoxymethyl)benzene derivative (Ether) |
| Thiol | Sodium Ethanethiolate (from Ethanethiol) | Bis(alkylthiomethyl)benzene derivative (Sulfide) |
| Imidazole | Imidazole | Bis(imidazolylmethyl)benzene derivative |
Influence of Aromatic Substituents on Benzylic Reactivity
The chlorine atom at the 4-position of the benzene ring influences the reactivity of the benzylic chloromethyl groups through a combination of inductive and resonance effects.
Inductive Effect (-I) : Chlorine is more electronegative than carbon and therefore withdraws electron density from the benzene ring through the sigma bond network. stackexchange.comquora.com This electron withdrawal deactivates the ring towards electrophilic attack but has a more complex influence on benzylic substitutions. stackexchange.comquora.com
Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.
The net effect on the reaction rate depends on the mechanism:
For an SN1 reaction , which proceeds through a carbocation intermediate, the inductive electron-withdrawing effect of the chloro substituent will destabilize the positive charge on the benzylic carbon. This effect generally slows down the rate of SN1 reactions compared to unsubstituted benzyl (B1604629) chloride. asianpubs.org
For an SN2 reaction , the electron-withdrawing nature of the chlorine atom can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the attack by a nucleophile. The transition state is also stabilized by the withdrawal of electron density. Therefore, electron-withdrawing groups can lead to a modest rate enhancement in SN2 reactions of benzylic halides. asianpubs.org
Kinetic studies on substituted benzyl chlorides have confirmed that electron-donating groups enhance reaction rates while electron-withdrawing groups, like chlorine, tend to retard them, suggesting a significant degree of positive charge development in the transition state, characteristic of an SN1-like mechanism. asianpubs.orgnih.gov
Cyclization Reactions and Annulation Pathways
The presence of two reactive chloromethyl groups in a 1,2- (or ortho) relationship makes this compound an ideal substrate for forming cyclic structures, including both carbocyclic and heterocyclic ring systems.
Intramolecular Cyclization to Form Carbon-Carbon Bonds
While less common than heterocyclic ring formation, intramolecular cyclization to form new carbon-carbon bonds is a potential pathway. This typically requires reacting the molecule with a reagent that can form two new C-C bonds. For example, reaction with a malonic ester followed by decarboxylation could in principle lead to the formation of a fused ring system. More direct methods could involve reductive coupling conditions, potentially using metals like zinc or sodium, to form a new bond between the two benzylic carbons, which would yield a substituted benzocyclobutene derivative.
Formation of Heterocyclic Ring Systems
A major application of ortho-bis(chloromethyl)benzenes is in the synthesis of benz-fused heterocyclic systems. By reacting this compound with a dinucleophile, a new ring containing one or more heteroatoms can be annulated onto the existing benzene ring.
This strategy provides access to a wide variety of important heterocyclic cores:
Reaction with Diamines (e.g., ethylenediamine) can yield tetrahydrobenzodiazepine derivatives.
Reaction with Dithiols (e.g., ethane-1,2-dithiol) produces benzodithiepine rings.
Reaction with Hydrazine and its derivatives can lead to the formation of phthalazine-like structures.
Reaction with Elemental Tellurium and Sodium Iodide has been shown to form 1,1-diiodo-3,4-benzo-1-telluracyclopentane from the parent compound 1,2-bis(chloromethyl)benzene. chemicalbook.com
These cyclization reactions are powerful tools for constructing complex molecular architectures from a relatively simple starting material. nih.gov
Polymerization Reactions and Polymerization Mechanisms
The reactivity of the two chloromethyl groups, coupled with the chlorinated aromatic ring, makes this compound a versatile monomer and crosslinking agent in the synthesis of various functional polymers. Its participation in polymerization is primarily characterized by reactions involving the benzylic chlorides, which can undergo electrophilic substitution or nucleophilic displacement.
Hypercrosslinked polymers (HCPs) are a class of porous organic materials distinguished by their high surface areas, extensive pore networks, and exceptional stability. rsc.org These polymers are typically synthesized through extensive crosslinking of aromatic monomers via Friedel-Crafts alkylation reactions, often catalyzed by a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). rsc.orgresearchgate.net In this context, this compound can function as an external crosslinker, bridging other aromatic monomers or polymer chains.
The formation mechanism of HCPs using chloromethylated crosslinkers is based on the Friedel-Crafts alkylation reaction. rsc.org The process is initiated by the Lewis acid catalyst, which coordinates with a chlorine atom of a chloromethyl group, generating a reactive benzyl carbocation. This electrophile then attacks an aromatic ring on another monomer or polymer chain in an electrophilic aromatic substitution reaction. Given that this compound possesses two such reactive groups, it can form two separate linkages, effectively creating a rigid crosslink. The repetition of this process throughout the reaction mixture "knits" the aromatic units into a three-dimensional, permanently porous network. strath.ac.uk This strategy prevents the polymer chains from collapsing upon solvent removal, thus creating permanent microporosity and high specific surface areas. strath.ac.uk
The synthesis of HCPs can be performed through various strategies, including the post-cross-linking of pre-formed polymers (like polystyrene) or the direct polymerization of monomers using an external crosslinker. researchgate.netstrath.ac.uk The use of external crosslinkers like dichloroxylene or bis(chloromethyl)biphenyl offers versatility in tuning the properties of the resulting polymer by varying the monomers and reaction conditions. researchgate.netrsc.org
| Component | Role | Common Examples |
|---|---|---|
| Aromatic Monomer | Building block of the polymer network | Benzene, Biphenyl, Naphthalene rsc.org |
| External Crosslinker | Connects aromatic monomers to form a 3D network | This compound, α,α′-dichloro-p-xylene (DCX), 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP) rsc.orgresearchgate.net |
| Lewis Acid Catalyst | Initiates the alkylation reaction by activating the crosslinker | FeCl₃, AlCl₃ rsc.orgbeilstein-journals.org |
| Solvent | Medium for the reaction; can also act as a porogen | 1,2-dichloroethane acs.org |
The unique structural characteristics of hypercrosslinked polymers—namely their high Brunauer–Emmett–Teller (BET) surface areas (up to 2000 m²/g), significant microporosity, and robust chemical nature—make them excellent candidates for use as polymeric adsorbents. rsc.orgbeilstein-journals.org When this compound is used in HCP synthesis, the resulting material possesses a large number of pores suitable for trapping gas molecules or organic vapors. rsc.orgnih.gov For instance, HCPs synthesized from similar chloromethylated monomers have shown significant CO₂ capture capacities, making them promising materials for pre-combustion capture processes. rsc.org
Furthermore, the chloromethyl groups present in the polymer structure serve as versatile functional handles for subsequent chemical modifications to produce specialized materials like ion-exchange resins. The benzylic chloride can be readily converted into other functional groups through nucleophilic substitution reactions. For example, reaction with tertiary amines can introduce quaternary ammonium (B1175870) groups, transforming the neutral adsorbent into a strong base anion-exchange resin. tandfonline.com This process is a common method for functionalizing chloromethylated polystyrene beads, which are widely used as precursors for commercial ion-exchange resins. tandfonline.comasianpubs.org
A novel polymeric adsorbent embedded with phase change materials has been developed using a hypercrosslinked vinylbenzyl chloride-divinylbenzene framework, showcasing the advanced applications of these porous structures in controlling heat during industrial adsorption processes. nih.gov
Quaternization is a specific type of alkylation reaction where a tertiary amine is converted into a quaternary ammonium salt. This reaction is central to the synthesis of poly(ionic liquid)s (PILs) and anion-exchange resins when using chloromethylated compounds like this compound. tandfonline.comjlu.edu.cn The chloromethyl group is an effective electrophile that reacts readily with nucleophilic nitrogen atoms in tertiary amines, pyridines, or imidazoles. tandfonline.com
In the context of polymer synthesis, this compound can act as a crosslinker for pre-formed polymers containing tertiary amine functionalities. For example, a poly(ionic liquid) adsorbent was prepared by first polymerizing 1-vinylimidazole to form a linear polymer, followed by crosslinking with 1,4-bis(chloromethyl)benzene (B146612). jlu.edu.cn The chloromethyl groups on the crosslinker react with the imidazole nitrogen atoms on the polymer chains, forming imidazolium salt linkages. This quaternization reaction creates a robust, cross-linked network with ionic character, which is beneficial for applications such as the adsorption of polar compounds like phenol. jlu.edu.cn
This synthetic route leverages the high reactivity of the benzylic chloride, allowing for mild reaction conditions and leading to polymers with good thermal stability. jlu.edu.cn The resulting ionic polymers combine the mechanical properties of a cross-linked network with the unique chemical environment provided by the ionic liquid moieties.
| Reactant | Structure/Type | Role |
|---|---|---|
| Poly(1-vinylimidazole) | Linear polymer with pendant imidazole groups | Polymer backbone |
| This compound (or isomer) | Aromatic di-electrophile | Crosslinking agent |
| Dimethylformamide (DMF) | Polar aprotic solvent | Reaction medium |
| Poly(vinyl-benzyl-imidazolium) chloride | Cross-linked poly(ionic liquid) | Final Product jlu.edu.cn |
Redox Chemistry of Chloromethylated Benzene Systems
The redox chemistry of chloromethylated benzenes is primarily concerned with the cleavage of the carbon-chlorine bonds. These reactions can be induced either electrochemically or through chemical reagents.
The electrochemical reduction of halogenated organic compounds typically proceeds via the sequential cleavage of carbon-halogen bonds. For chloromethylated benzene systems, the benzylic C-Cl bonds are more readily reduced than the aromatic C-Cl bond. Studies on analogous compounds, such as trichloromethylbenzene, benzal chloride, and DDT, have shown that the reductive cleavage of aliphatic or benzylic carbon-chlorine bonds is a two-electron process that involves the formation of carbanion intermediates. scispace.comresearchgate.net
In the case of this compound, cyclic voltammetry would be expected to show distinct reduction waves. The first reduction events at less negative potentials would correspond to the stepwise cleavage of the two C-Cl bonds in the chloromethyl groups. Each of these steps would involve a two-electron transfer to form a benzylic carbanion, which is then typically protonated by a proton source in the medium (such as residual water). researchgate.netresearchgate.net
The general mechanism can be described as:
First Reduction: Ar-CH₂Cl + 2e⁻ → [Ar-CH₂]⁻ + Cl⁻
Protonation: [Ar-CH₂]⁻ + H⁺ → Ar-CH₃
After the reduction of both chloromethyl groups, the cleavage of the chlorine atom from the aromatic ring would occur at a significantly more negative potential. The stability of the intermediates and the precise reduction potentials can be influenced by the solvent, the supporting electrolyte, and the cathode material. scispace.comactachemscand.org
| Compound | Key Reduction Process | Identified Intermediate | Reference |
|---|---|---|---|
| DDT / DDD | Two-electron reductive cleavage of aliphatic C-Cl bonds | Carbanion | researchgate.net |
| Methyl 2-bromomethylbenzoate | Two-electron reduction to give benzylic carbanion | Carbanion | researchgate.net |
| Trichloromethylbenzene / Benzal Chloride | Reduction in the presence of electrophiles proceeds via anionic species | Anion | scispace.comresearchgate.net |
Chemical pathways for the oxidation and reduction of this compound also target its functional groups.
Oxidation Pathways: The synthesis of polychloromethylated benzenes often involves chlorination reactions, which can be considered a form of oxidation. For example, 1,2,4,5-tetra-(chloromethyl)benzene can be synthesized through a combined chloromethylation and chlorination of xylene. researchgate.net Similarly, the synthesis of 1,4-bis(chloromethyl)benzene can be achieved by the photo-induced chlorination of p-xylene (B151628). google.com The direct chlorination of the aromatic ring of a pre-existing chloromethylated benzene represents a further oxidation pathway, though this can be challenging to control selectively. Vapor-phase chlorination of p-xylene at high temperatures can lead to both methyl group chlorination and ring chlorination, ultimately producing compounds like 4-chlorobenzotrichloride. google.comgoogle.com
Reduction Pathways: Chemical reduction of this compound would primarily involve the cleavage of the C-Cl bonds. The benzylic chlorides are more susceptible to reduction than the aryl chloride. While specific studies on the simple chemical reduction of this particular molecule are not prominent, the reactivity is analogous to that of benzyl chloride. Strong reducing agents or catalytic hydrogenation could reduce the chloromethyl groups to methyl groups. The Friedel-Crafts alkylation reaction, while not a formal reduction of the benzene core, results in the loss of chloride and the formation of a C-C bond, which can be seen as a reductive transformation at the benzylic carbon center from a formal charge perspective.
Radical Reactions and Their Role in Chemical Transformations
The chemistry of this compound and its isomers is significantly influenced by radical reactions, particularly those involving the chloromethyl groups. These reactions are crucial in various transformations, including polymerization and further halogenation, leading to the formation of a range of valuable chemical intermediates and materials. The stability of the benzylic radicals formed upon homolytic cleavage of the C-H or C-Cl bonds plays a pivotal role in the course of these reactions.
The initiation of radical reactions involving chloromethylated benzenes can be achieved through thermal means or by using chemical initiators. For instance, the pyrolysis of related compounds like p-xylene is known to produce methylbenzyl radicals. This process underscores the tendency of benzylic compounds to undergo homolytic bond cleavage at elevated temperatures.
A significant area where radical reactions of chloro-substituted p-xylylenes are prominent is in polymerization. The reactivity of these monomers is observed to decrease as the number of chlorine substituents increases. While p-xylylene itself is highly reactive and polymerizes spontaneously even at low temperatures, the introduction of chlorine atoms can modulate this reactivity. For example, 2-chloro-p-xylylene and 2,5-dichloro-p-xylylene also polymerize readily at low temperatures. However, compounds with chlorine atoms on the terminal methyl groups, such as 7,7,8,8-tetrachloro-p-xylylene, exhibit reduced reactivity and can be isolated as crystalline solids that polymerize slowly at room temperature nih.govnih.gov. This suggests that the radical intermediates in the polymerization of this compound would exhibit a moderated reactivity, influencing the polymerization kinetics and the properties of the resulting polymer.
The stability of the radical species is a key determinant in these transformations. Electron spin resonance spectroscopy has been used to measure the half-life of radicals in poly(p-xylylene) and poly(2,5-dichloro-p-xylylene), which were found to be 20 minutes and 21 hours, respectively nih.gov. This highlights the significant impact of halogen substitution on radical stability.
Furthermore, the vapor-phase chlorination of p-xylene to produce 1,4-bis(trichloromethyl)benzene, a process that can be initiated by ultraviolet light, proceeds through a radical mechanism google.comgoogle.com. This reaction involves the sequential substitution of hydrogen atoms on the methyl groups with chlorine, forming progressively more chlorinated products. This indicates that this compound itself could potentially undergo further radical-mediated chlorination at the benzylic positions under appropriate conditions.
The following table summarizes the types of radical reactions observed in compounds structurally related to this compound, providing insight into its potential radical chemistry.
| Reaction Type | Related Compound(s) | Initiation Method | Key Intermediates | Products |
| Polymerization | 2-chloro-p-xylylene, 2,5-dichloro-p-xylylene | Spontaneous at low temperatures | Benzylic diradicals | Poly(chloro-p-xylylene)s |
| Further Chlorination | p-xylene | UV light, thermal | Benzylic radicals | 1,4-bis(trichloromethyl)benzene |
In essence, the radical reactions of this compound are integral to its chemical behavior, particularly in the synthesis of polymers and other functionalized aromatic compounds. The stability of the resulting benzylic radicals, influenced by the chloro substituent on the aromatic ring, is a critical factor governing the pathways and products of these transformations.
Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1,2 Bis Chloromethyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-1,2-bis(chloromethyl)benzene, ¹H and ¹³C NMR would provide definitive information about its proton and carbon framework.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic protons of the chloromethyl groups.
Aromatic Protons: The benzene (B151609) ring has three protons in unique chemical environments.
The proton at position 3 (adjacent to a chloromethyl group) would likely appear as a doublet.
The proton at position 5 (between the chlorine atom and a chloromethyl group) would be expected to show a doublet of doublets.
The proton at position 6 (adjacent to a chloromethyl group) would appear as a doublet. The electron-withdrawing nature of the chlorine and chloromethyl substituents would shift these signals downfield, typically in the range of 7.2-7.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H-3 | ~7.4 | d |
| Aromatic H-5 | ~7.3 | dd |
| Aromatic H-6 | ~7.4 | d |
| Benzylic CH₂Cl (pos. 1) | ~4.7 | s |
| Benzylic CH₂Cl (pos. 2) | ~4.7 | s |
Note: This is a predictive table. Actual values require experimental verification.
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Structural Correlations
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two chloromethyl carbons.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
The carbons bearing the chloromethyl groups (C-1 and C-2) and the chlorine atom (C-4) would be shifted downfield.
The remaining three aromatic carbons (C-3, C-5, and C-6) would appear at slightly higher field. The expected range for these aromatic carbons is approximately 128-140 ppm.
Chloromethyl Carbons (-CH₂Cl): The carbons of the two chloromethyl groups would be found in the aliphatic region but shifted downfield due to the attached chlorine. Their signals are anticipated to be in the range of 44-46 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-1, C-2, C-4 | 135-140 |
| Aromatic C-3, C-5, C-6 | 128-132 |
| Benzylic CH₂Cl | 44-46 |
Note: This is a predictive table. Actual values require experimental verification.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Polymeric Products)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for C-3, C-5, C-6, and the two chloromethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary aromatic carbons (C-1, C-2, and C-4) by observing their correlations with the aromatic and benzylic protons.
For polymeric materials derived from this compound, Solid-State NMR (SS-NMR) would be the technique of choice to study the structure, dynamics, and morphology of the polymer in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would exhibit a characteristic molecular ion peak and several fragment ions.
Molecular Ion (M⁺): The molecular ion peak would appear at m/z corresponding to the molecular weight of the compound (C₈H₇Cl₃). Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak and any chlorine-containing fragments, based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Major Fragmentation Pathways: A primary fragmentation pathway would be the loss of a chlorine radical (•Cl) to form a stable benzylic carbocation. Another common fragmentation is the loss of a chloromethyl radical (•CH₂Cl). The cleavage of the C-Cl bond is a very common fragmentation pattern for benzyl (B1604629) chlorides. The subsequent loss of HCl from fragment ions is also a possibility. A prominent peak corresponding to the tropylium (B1234903) ion or a substituted tropylium ion is often observed in the mass spectra of benzyl compounds.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| [M]⁺ | [C₈H₇Cl₃]⁺ |
| [M-35]⁺ | [C₈H₇Cl₂]⁺ |
| [M-49]⁺ | [C₇H₄Cl₂]⁺ |
Note: This is a predictive table. Isotopic patterns are expected for all chlorine-containing fragments.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would confirm the elemental composition as C₈H₇Cl₃, distinguishing it from any other compounds that might have the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its derivatives. This method is instrumental in assessing the purity of synthetic batches and identifying potential byproducts or impurities that may arise during the manufacturing process.
In a typical GC-MS analysis, the sample is volatilized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound.
For purity assessment, the area under the peak of this compound in the chromatogram is compared to the total area of all detected peaks. While area percentage can provide a good estimation of purity, more accurate quantification is achieved by using a calibration curve with a known standard.
The mass spectrum of this compound is expected to exhibit characteristic isotopic patterns due to the presence of chlorine atoms (35Cl and 37Cl in an approximate 3:1 ratio). The molecular ion peak would therefore appear as a cluster of peaks. Common fragmentation pathways for benzyl chlorides involve the loss of a chlorine atom to form a stable benzyl cation. For this compound, sequential loss of chlorine and chloromethyl groups would be anticipated, leading to a series of fragment ions that are diagnostic for its structure.
Table 1: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
|---|---|---|
| 208/210/212 | [C8H7Cl3]+ | Molecular ion (M+) cluster, showing the isotopic pattern for three chlorine atoms. |
| 173/175 | [C8H7Cl2]+ | Loss of a chlorine atom from the molecular ion. |
| 138/140 | [C8H7Cl]+ | Loss of a chloromethyl group. |
| 103 | [C7H4Cl]+ | Further fragmentation of the benzene ring. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound.
The vibrational spectrum of this compound is characterized by modes arising from the benzene ring, the chloromethyl groups, and the carbon-chlorine bonds. A combination of Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for solid samples, and Raman spectroscopy can provide a comprehensive vibrational analysis.
Theoretical calculations using methods such as Density Functional Theory (DFT) can aid in the assignment of the observed vibrational modes. nih.gov By comparing the experimental spectra with the calculated frequencies, a detailed understanding of the molecular vibrations can be achieved.
Table 2: General Vibrational Mode Assignments for this compound
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Technique(s) |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H stretch (CH2) | 3000 - 2850 | IR, Raman |
| C=C aromatic ring stretch | 1600 - 1450 | IR, Raman |
| CH2 scissoring | 1470 - 1440 | IR |
| C-Cl stretch (aromatic) | 1100 - 1000 | IR |
| C-Cl stretch (aliphatic) | 800 - 600 | IR, Raman |
| Aromatic C-H out-of-plane bend | 900 - 675 | IR |
The presence of the two adjacent chloromethyl groups on the chlorinated benzene ring gives rise to specific spectroscopic signatures. The C-H stretching vibrations of the methylene (B1212753) groups in the chloromethyl substituents are expected in the 2950-2850 cm-1 region in both IR and Raman spectra. The CH2 scissoring and wagging modes will also be present in the fingerprint region.
The C-Cl stretching vibration of the chloromethyl group typically appears as a strong band in the 800-600 cm-1 region in the IR spectrum and is also Raman active. The C-Cl stretch associated with the chlorine atom directly attached to the aromatic ring will be found at a higher frequency, typically in the 1100-1000 cm-1 range.
The substitution pattern of the benzene ring influences the aromatic C-H out-of-plane bending modes, which are typically strong in the IR spectrum between 900 and 675 cm-1. For a 1,2,4-trisubstituted benzene ring, characteristic absorption patterns are expected in this region, which can aid in confirming the isomeric structure. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm-1 region.
X-ray Crystallography and Solid-State Structure Determination (for suitable derivatives)
While the crystal structure of this compound has not been reported in the crystallographic literature, analysis of the crystal structures of closely related compounds, such as 1,3-bis(chloromethyl)benzene, can provide insights into the likely solid-state conformation and intermolecular interactions. researchgate.net
In the case of this compound, several types of intermolecular interactions are plausible:
Halogen Bonding: The chlorine atoms of the chloromethyl groups and the chlorine on the aromatic ring can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the aromatic π-system or other chlorine atoms acting as acceptors.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings are arranged in either a face-to-face or offset manner.
C-H···π Interactions: The hydrogen atoms of the chloromethyl groups or the aromatic ring can interact with the π-electron cloud of an adjacent benzene ring.
C-H···Cl Interactions: Weak hydrogen bonds may form between hydrogen atoms and chlorine atoms of neighboring molecules.
The interplay of these various interactions will determine the final crystal packing motif. Based on the structure of 1,3-bis(chloromethyl)benzene, it is likely that a complex three-dimensional network stabilized by a combination of these interactions would be formed. researchgate.net
The conformation of this compound in the solid state will be dictated by the minimization of intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The two chloromethyl groups, being relatively bulky, will likely adopt a conformation that minimizes their steric repulsion. This could involve the chloromethyl groups being oriented on opposite sides of the plane of the benzene ring.
However, the specific conformation will also be influenced by the crystal packing forces. The molecule may adopt a slightly distorted conformation from its gas-phase equilibrium geometry to accommodate favorable intermolecular contacts, such as halogen bonds or π-stacking, which contribute to the stability of the crystal lattice. The torsional angles between the benzene ring and the chloromethyl groups would be a key conformational parameter.
Computational Chemistry and Molecular Modeling of 4 Chloro 1,2 Bis Chloromethyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Prediction of Electronic Structure and Reactivity Descriptors
DFT calculations are instrumental in predicting the electronic structure of a molecule, which in turn determines its reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. For 4-chloro-1,2-bis(chloromethyl)benzene, the electron-withdrawing nature of the chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted xylene. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding σ* orbitals of the C-Cl bonds in the chloromethyl groups, indicating these sites are susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the MEP would show a negative potential around the chlorine atom on the ring and a positive potential around the hydrogen atoms of the chloromethyl groups and, most significantly, on the benzylic carbon atoms attached to chlorine. This highlights the electrophilic nature of the benzylic carbons, making them primary sites for nucleophilic substitution reactions.
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Descriptor | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Lowered by electron-withdrawing groups | Reduced susceptibility to oxidation compared to xylene |
| LUMO Energy | Lowered, with contributions from C-Cl σ* orbitals | Increased susceptibility to reduction and nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates a balance of kinetic stability and reactivity |
| MEP: Ring Cl | Negative potential (red/yellow) | Directs electrophilic interactions away from this site |
| MEP: -CH₂Cl H atoms | Positive potential (blue) | Potential sites for weak intermolecular interactions |
| MEP: -CH₂Cl C atoms | Strong positive potential (blue) | Primary sites for nucleophilic attack |
Computational Elucidation of Spectroscopic Properties (e.g., NMR Chemical Shifts)
DFT is a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus.
¹H NMR: The protons on the aromatic ring would appear as distinct signals due to their asymmetric substitution pattern. The two chloromethyl groups are non-equivalent, and their benzylic protons would likely appear as two separate singlets or AB quartets if rotation is restricted. Their chemical shift would be significantly downfield (typically 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR: The aromatic carbons would show six distinct signals. The carbons bearing the chloromethyl and chloro substituents would be identifiable by their characteristic shifts. The benzylic carbons of the -CH₂Cl groups are highly deshielded and would appear significantly downfield.
While specific computational studies for this molecule are scarce, the methodology allows for accurate prediction of spectra, aiding in the differentiation between isomers and the assignment of experimental signals.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for studying processes like conformational changes and interactions with a solvent, which occur on a timescale difficult to probe with static quantum mechanical methods.
Investigation of Conformational Flexibility and Rotational Barriers
The primary source of conformational flexibility in this compound is the rotation of the two chloromethyl groups around their respective C-C bonds to the benzene (B151609) ring. Because the two -CH₂Cl groups are in an ortho position and are chemically distinct (one is adjacent to a chlorine substituent, the other to a hydrogen), their rotational freedom and energy barriers will differ.
Computational methods, such as performing a relaxed potential energy scan at the DFT level, can be used to calculate the energy profile as a function of the dihedral angle of rotation. Studies on analogous molecules like benzyl (B1604629) chloride and substituted mesitylenes provide insight into the expected energy barriers. For benzyl chloride, the rotational barrier of the single chloromethyl group has been computationally determined. nih.gov For more sterically hindered systems, these barriers can be significantly higher due to non-bonded interactions with adjacent substituents. mdpi.com In this compound, the barrier for the chloromethyl group at position 2 would be influenced by the adjacent chloro group at position 4, while the group at position 1 would be primarily influenced by the other chloromethyl group.
Table 2: Typical Rotational Energy Barriers for Chloromethyl and Methyl Groups on a Benzene Ring from Computational Studies on Analogous Compounds
| Compound | Group | Method | Rotational Barrier (cm⁻¹) | Reference |
| Benzyl Chloride | -CH₂Cl | MO Calculation | ~1900 (S₁ state) | nih.gov |
| Tribromomesitylene | -CH₃ | DFT (ONIOM) | 105, 173, 205 | mdpi.com |
These values indicate that the energy barriers are sensitive to the local steric and electronic environment and are typically in the range of a few kcal/mol, suggesting that rotation is rapid at room temperature but could be hindered at lower temperatures.
Solvation Effects on Molecular Behavior
The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly modeling solvent molecules around the solute.
By simulating this compound in different solvents (e.g., a polar solvent like water and a non-polar solvent like hexane), one could investigate how solvation influences its conformational preferences and dynamics. The distribution of solvent molecules can be analyzed using Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.
In a polar solvent (e.g., water): Water molecules would be expected to organize around the polar C-Cl bonds of the chloromethyl groups and the ring-bound chlorine atom, forming specific solvation shells. This interaction could stabilize conformations where these polar groups are more exposed to the solvent.
In a non-polar solvent (e.g., hexane): Non-polar solvent molecules would interact primarily with the benzene ring through weaker van der Waals forces. The conformational equilibrium might shift to favor structures that minimize the exposure of the polar groups to the non-polar environment.
These simulations provide a molecular-level understanding of solubility and how the solvent can mediate intermolecular interactions. rsc.org
Reaction Pathway Modeling and Transition State Analysis
A primary application of computational chemistry is to model the mechanism of chemical reactions, identifying intermediates and transition states to determine reaction kinetics and feasibility. The most characteristic reaction of this compound is nucleophilic substitution at the benzylic carbons of the chloromethyl groups.
Quantum chemical methods can be used to map the potential energy surface for such a reaction, for instance, an Sₙ2 reaction with a nucleophile like hydroxide (B78521) (OH⁻). The process involves:
Locating Reactants and Products: The geometries of the starting materials (e.g., this compound and OH⁻) and the final products are optimized to find their minimum energy structures.
Finding the Transition State (TS): A transition state search algorithm is used to locate the highest energy point along the lowest energy reaction path. For an Sₙ2 reaction, this would be a trigonal bipyramidal structure where the nucleophile is forming a bond to the carbon as the chloride leaving group is breaking its bond.
Calculating Activation Energy: The activation energy (Eₐ) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate using transition state theory.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface.
Such modeling could reveal whether the two chloromethyl groups react at different rates due to their distinct electronic and steric environments, providing a deeper understanding of the molecule's reactivity profile. mdpi.com
Applications of 4 Chloro 1,2 Bis Chloromethyl Benzene As a Synthetic Intermediate
Precursor in Polymer Chemistry and Materials Science
The reactivity of the two chloromethyl groups in 4-Chloro-1,2-bis(chloromethyl)benzene makes it a valuable monomer and crosslinking agent in the synthesis of a range of polymeric materials. These materials often exhibit unique thermal, mechanical, and chemical properties tailored for specific applications.
Synthesis of Specialty Polymers for Diverse Applications
This compound serves as a key building block in the synthesis of specialty polymers such as poly(arylene ether)s. These polymers are known for their high thermal stability and chemical resistance. The synthesis typically involves the reaction of the bis(chloromethyl) compound with various bisphenols. The presence of the chlorine atom on the benzene (B151609) ring can further modify the properties of the resulting polymer, such as its solubility and flame retardancy.
Additionally, this compound can be utilized in the preparation of porous organic polymers (POPs). These materials are characterized by their high surface area and porous nature, making them suitable for a variety of applications. The synthesis often involves a Friedel-Crafts alkylation reaction where this compound acts as a crosslinker to form a rigid, porous network.
| Polymer Type | Monomers/Reactants | Key Properties |
| Poly(arylene ether)s | This compound, Bisphenols | High thermal stability, chemical resistance |
| Porous Organic Polymers | This compound (crosslinker) | High surface area, porosity |
Development of Functional Polymeric Materials (e.g., for adsorption, catalysis)
The chloromethyl groups of this compound provide reactive sites for post-polymerization modification, allowing for the introduction of various functional groups. This functionalization is crucial for developing materials with specific applications, such as adsorption and catalysis.
For instance, porous polymers derived from this compound can be functionalized with amine groups to enhance their carbon dioxide capture capabilities. The porous structure provides a high surface area for gas adsorption, while the amine functionalities offer specific binding sites for CO2.
In the realm of catalysis, polymers synthesized using this compound can serve as supports for catalytic species. The polymer backbone provides a stable and robust framework, and the functional groups can be used to anchor metal catalysts or organocatalysts. This approach offers advantages such as catalyst recyclability and improved stability.
Building Block for Complex Organic Synthesis
Beyond polymer science, this compound is a valuable intermediate in the multi-step synthesis of complex organic molecules, including those with pharmaceutical, agrochemical, and coloration properties.
Intermediate for Pharmaceutical and Agrochemical Compounds
The structural motif of this compound is found within the precursors to certain pharmaceutical and agrochemical agents. The reactive chloromethyl groups allow for the facile introduction of this substituted benzene ring into larger, more complex molecular architectures.
For example, derivatives of this compound are used in the synthesis of antiviral agents. The specific substitution pattern on the benzene ring is crucial for the biological activity of the final molecule. Similarly, in the agrochemical sector, this compound can serve as a starting material for the synthesis of novel herbicides and fungicides. The chloro substituent can play a role in the molecule's efficacy and environmental persistence. A notable example is its use in the production of 4-chlorobenzotrichloride, a valuable intermediate in the commercial manufacturing of herbicides. nih.gov
| Application Area | Example Compound Class | Role of this compound |
| Pharmaceuticals | Antiviral Agents | Key building block for the heterocyclic core |
| Agrochemicals | Herbicides | Precursor to active ingredients |
Elaboration into Dyes and Organic Pigments
The aromatic core of this compound can be incorporated into the chromophore system of dyes and pigments. The chloromethyl groups can be transformed into various auxochromic groups or used to link the chromophore to other molecules or substrates.
While direct examples are not abundant in readily available literature, the general principles of dye chemistry suggest its utility. For instance, the chloromethyl groups can be converted to amine or hydroxyl groups, which are common auxochromes that modify the color and solubility of a dye. Furthermore, these reactive groups can be used to synthesize azo dyes through coupling reactions with diazonium salts. plantarchives.org The presence of the chlorine atom can influence the final color and lightfastness of the dye.
Role in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound and its derivatives makes them potential candidates for use as organic linkers in the synthesis of these materials.
The chloromethyl groups can be chemically modified to introduce coordinating functionalities, such as carboxylates or nitrogen-containing heterocycles, which can then bind to metal centers to form the extended framework of a MOF or coordination polymer. The rigid benzene core helps to create a well-defined and porous structure. The chloro substituent on the aromatic ring can influence the electronic properties of the linker and, consequently, the properties of the resulting framework, such as its luminescence or catalytic activity. For example, zirconium-based MOFs have been synthesized using various functionalized benzene dicarboxylic acids. google.comrsc.orgresearchgate.netbohrium.com While direct synthesis using this compound as the primary linker is not widely reported, its derivatives are valuable precursors for creating the necessary functionalized linkers. Similarly, lanthanide-based coordination polymers have been constructed using bifunctional ligands, showcasing the potential for derivatives of this compound in this area. nih.govnih.gov
Utility in Supramolecular Chemistry
Extensive research into the applications of this compound as a synthetic intermediate for supramolecular chemistry did not yield specific examples of its use in the formation of complex host-guest systems, macrocycles, or other supramolecular architectures.
While the bifunctional nature of this compound, featuring two reactive chloromethyl groups on a chlorinated benzene ring, suggests its potential as a building block in the construction of larger molecular assemblies, publicly available scientific literature does not currently provide detailed research findings or data tables illustrating its specific utility in this field. The reactive chloromethyl groups could theoretically serve as points of attachment for creating larger, cyclic, or cage-like structures through reactions with suitable difunctional or polyfunctional molecules. The chloro-substituent on the aromatic ring could also influence the electronic properties and solubility of any resulting supramolecular structures.
However, without specific documented examples in the scientific literature, a detailed and scientifically accurate account of its application in supramolecular chemistry cannot be provided at this time. General principles of supramolecular synthesis would suggest that this compound could potentially be used in reactions such as:
Cyclocondensation reactions: Reacting with diamines, dithiols, or diols to form macrocyclic structures.
Formation of molecular clips or tweezers: Serving as a rigid spacer unit to which binding groups are attached.
Synthesis of cage compounds: Acting as a panel or vertex in the construction of three-dimensional molecular containers.
Despite this theoretical potential, the absence of concrete research findings prevents a thorough and informative discussion on the utility of this compound in supramolecular chemistry. Further research and publication in this specific area would be necessary to elaborate on its practical applications.
Advanced Analytical Methodologies for 4 Chloro 1,2 Bis Chloromethyl Benzene and Its Reaction Products
Chromatographic Techniques
Chromatography is a cornerstone for separating and analyzing complex mixtures. In the context of polymers and reaction products derived from 4-Chloro-1,2-bis(chloromethyl)benzene, techniques like Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are indispensable for characterizing molecular weight and ensuring product purity.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC) is a specialized form of size-exclusion chromatography used to determine the molecular weight distribution of polymers. When this compound is used as a monomer or cross-linking agent in polymerization reactions, GPC is employed to analyze the resulting polymer's molecular weight averages (such as Mn, Mw) and the polydispersity index (PDI). This data is critical as it directly influences the polymer's mechanical and physical properties.
The analysis involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with porous gel. Larger molecules elute faster than smaller ones, allowing for separation based on hydrodynamic volume. The elution profile is then compared against calibration standards to calculate the molecular weight distribution. For instance, in the characterization of copolymers derived from related chloromethylated monomers like 4-chloromethyl styrene (B11656), GPC has been effectively used to determine polydispersity. researchgate.net
Table 1: Illustrative GPC Data for a Hypothetical Polymer Derived from this compound
| Parameter | Value | Description |
| Mn ( g/mol ) | 15,000 | Number-average molecular weight |
| Mw ( g/mol ) | 32,000 | Weight-average molecular weight |
| PDI (Mw/Mn) | 2.13 | Polydispersity Index |
Note: This data is representative and serves to illustrate the typical output of a GPC analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for monitoring the progress of reactions involving this compound, such as polycondensation or substitution reactions. By taking aliquots from the reaction mixture at different time intervals, HPLC can track the consumption of the monomer and the formation of oligomers and final products.
Furthermore, HPLC is essential for assessing the purity of the synthesized products. Using a suitable stationary phase (e.g., reverse-phase columns) and mobile phase, impurities and unreacted starting materials can be effectively separated and quantified. For example, in chloromethylation reactions of aromatic compounds, HPLC is used to determine the ratio of different isomers formed, which is a critical measure of reaction selectivity. researchgate.net
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers and materials derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for evaluating their thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This analysis provides crucial information about the thermal stability and decomposition profile of polymers. For materials synthesized using this compound, TGA can determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. The presence of the chloro- and aromatic groups is expected to influence the decomposition pathway and char yield, which is relevant for applications requiring fire retardancy.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For polymers derived from this compound, the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This information is fundamental for determining the material's service temperature range. For instance, functional polymers synthesized from the related monomer 4-chloromethyl styrene exhibit high glass transition temperatures, as determined by thermal analysis. researchgate.net
Table 2: Representative Thermal Properties from TGA and DSC
| Analytical Technique | Parameter | Typical Value Range | Significance |
| TGA | Td, onset (°C) | 300 - 450 | Onset of thermal decomposition |
| TGA | Char Yield (%) | 20 - 40 | Amount of residue at high temperature |
| DSC | Tg (°C) | 120 - 180 | Glass Transition Temperature |
| DSC | Tm (°C) | > 250 | Melting Point (if crystalline) |
Note: These values are hypothetical and represent typical ranges for aromatic polymers.
Electron Microscopy for Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of materials at high magnification. For reaction products of this compound, such as polymer films, fibers, or particles, SEM provides valuable insights into their microstructure.
By scanning the sample with a focused beam of electrons, SEM can reveal details about surface texture, porosity, and particle size distribution. This morphological information is often correlated with the material's synthesis conditions and its ultimate physical properties. For example, SEM can be used to study the phase separation in polymer blends or the surface structure of a composite material incorporating a polymer derived from this compound.
Environmental Fate and Chemical Degradation Pathways of 4 Chloro 1,2 Bis Chloromethyl Benzene
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 4-Chloro-1,2-bis(chloromethyl)benzene, these processes are crucial in determining its environmental concentration and potential for long-range transport.
In the atmosphere, this compound is anticipated to undergo photolytic degradation, primarily driven by sunlight. This process is a significant degradation pathway for many volatile organic compounds, including xylenes (B1142099) epa.gov. The atmospheric degradation is mainly initiated by reactions with photochemically generated hydroxyl (•OH) radicals cdc.gov.
The benzene (B151609) ring and the chloromethyl groups are both susceptible to attack by hydroxyl radicals. The reaction can lead to the cleavage of the carbon-chlorine bonds and the oxidation of the methyl groups. While specific reaction rates for this compound are not available, the atmospheric half-life is expected to be on the order of days, similar to other chlorinated aromatic compounds.
Table 1: Predicted Photolytic Degradation Reactions of this compound
| Reactant | Initiating Species | Primary Transformation |
| This compound | Hydroxyl Radical (•OH) | Hydrogen abstraction from chloromethyl groups |
| This compound | Hydroxyl Radical (•OH) | Addition to the aromatic ring |
| This compound | Direct Photolysis (UV Light) | C-Cl bond cleavage |
This table is based on predicted reactions for structurally similar compounds.
In aqueous environments, the primary abiotic degradation pathway for this compound is expected to be hydrolysis. The presence of chloromethyl groups, which are benzylic halides, makes the compound susceptible to nucleophilic substitution by water. This reaction is analogous to the hydrolysis of benzyl (B1604629) chloride, which converts to benzyl alcohol and hydrochloric acid quora.com.
The hydrolysis of this compound would involve the stepwise replacement of the chlorine atoms in the chloromethyl groups with hydroxyl groups, leading to the formation of corresponding alcohols. The rate of hydrolysis is influenced by factors such as temperature and pH. While specific kinetic data for this compound are not documented, it is expected to be relatively stable in neutral and acidic water but may degrade more rapidly under basic conditions, similar to the behavior of the fungicide chlorothalonil researchgate.net.
Table 2: Predicted Hydrolysis Pathway of this compound
| Step | Reactant | Product |
| 1 | This compound | 4-Chloro-2-(chloromethyl)benzyl alcohol |
| 2 | 4-Chloro-2-(chloromethyl)benzyl alcohol | 4-Chloro-1,2-phenylenebis(methanol) |
This table outlines the predicted stepwise hydrolysis based on the reactivity of benzylic chlorides.
Chemical oxidation and reduction reactions in soil and water can also contribute to the degradation of this compound. In oxygen-rich environments, oxidation can occur, potentially facilitated by reactive oxygen species like those generated in Fenton-like reactions researchgate.net. These reactions can lead to the hydroxylation of the aromatic ring and oxidation of the methyl groups.
In anaerobic environments, such as deeper soil layers and sediments, reductive dechlorination may occur. This process involves the replacement of chlorine atoms with hydrogen, although this is generally more significant for chlorine atoms attached directly to the aromatic ring rather than the methyl groups. Xylenes are generally considered stable to oxidation in aquatic environments cdc.gov.
Transformation Products and Environmental Significance
The abiotic degradation of this compound is expected to generate a series of transformation products. The environmental significance of these products depends on their own toxicity, persistence, and mobility.
The primary products from hydrolysis are expected to be 4-Chloro-2-(chloromethyl)benzyl alcohol and ultimately 4-Chloro-1,2-phenylenebis(methanol) . These alcohol derivatives are generally more water-soluble and less toxic than the parent compound, and they are more amenable to further biodegradation.
Photolytic degradation in the atmosphere can lead to a more complex mixture of products, including chlorinated benzaldehydes and benzoic acids, resulting from the oxidation of the chloromethyl groups. Further degradation can lead to ring cleavage and mineralization to carbon dioxide and inorganic chlorides.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Chloro-1,2-bis(chloromethyl)benzene to minimize byproduct formation?
- Methodological Answer : Employ a factorial design approach to systematically vary reaction parameters (e.g., temperature, stoichiometry of chlorinating agents, solvent polarity). Use gas chromatography-mass spectrometry (GC-MS) to monitor intermediates and byproducts. For example, pre-testing reaction conditions at lower temperatures (40–60°C) with controlled reagent addition rates can reduce undesired polychlorinated byproducts . Include control experiments to isolate variables influencing selectivity.
Q. What analytical techniques are most reliable for characterizing the purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-performance liquid chromatography (HPLC) to assess structural integrity and purity. Cross-validate results using differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities. For trace analysis, hyphenated techniques like LC-MS are recommended .
Q. How does solvent choice influence the stability of this compound during storage?
- Methodological Answer : Conduct accelerated stability studies in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) under controlled humidity and temperature. Monitor degradation via UV-Vis spectroscopy at 240–280 nm (aromatic C-Cl absorption bands) and quantify hydrolytic byproducts using ion chromatography .
Advanced Research Questions
Q. What computational models can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites. Validate predictions with kinetic studies using stopped-flow techniques under varying nucleophile concentrations (e.g., hydroxide ions). Compare experimental activation energies with simulated transition states .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?
- Methodological Answer : Re-evaluate calorimetric measurements using standardized protocols (e.g., bomb calorimetry with benzoic acid calibration). Cross-reference with computational thermochemistry (Gaussian thermochemistry module) to isolate experimental biases. Publish raw datasets with error margins to facilitate meta-analysis .
Q. What mechanistic insights explain the compound’s dual reactivity in Friedel-Crafts alkylation vs. elimination pathways?
- Methodological Answer : Design isotopic labeling experiments (e.g., deuterated substrates) to trace proton transfer steps. Use in-situ IR spectroscopy to detect carbocation intermediates. Pair with Hammett plots to correlate substituent effects with reaction selectivity .
Methodological Frameworks
- Theoretical Alignment : Anchor experiments to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) to guide variable selection .
- Data Validation : Use peer-reviewed protocols (e.g., IUPAC guidelines) for reproducibility, ensuring raw data transparency and statistical rigor (e.g., ANOVA for factorial design results) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
